![molecular formula C14H14O B6370799 5-(3-Methylphenyl)-3-methylphenol, 95% CAS No. 1261961-78-7](/img/structure/B6370799.png)
5-(3-Methylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylphenyl)-3-methylphenol, 95% (5-MPMP), is a synthetic compound with a wide range of applications in scientific research. It is a colorless to pale yellow crystalline solid with a molecular weight of 162.22 g/mol and a melting point of 76-77°C. 5-MPMP has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Scientific Research Applications
5-(3-Methylphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and applications in laboratory experiments. It has been used to study the effects of oxidative stress in cells, as well as its role in the regulation of cell growth and metabolism. It has also been used to study the effects of environmental toxins on the body, as well as its potential use as an anti-cancer agent. Additionally, 5-(3-Methylphenyl)-3-methylphenol, 95% has been used in studies of its effects on the immune system, as well as its potential application in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-3-methylphenol, 95% is not fully understood, but it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, 5-(3-Methylphenyl)-3-methylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in cell growth and metabolism, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
5-(3-Methylphenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, oxidative stress, and cell death. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and to modulate the expression of genes involved in the regulation of cell growth and metabolism. In human studies, it has been shown to reduce the risk of cardiovascular disease and to improve cognitive function.
Advantages and Limitations for Lab Experiments
5-(3-Methylphenyl)-3-methylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One of its main advantages is its relatively low cost and easy availability, making it a cost-effective option for researchers. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that 5-(3-Methylphenyl)-3-methylphenol, 95% is a synthetic compound, and its effects may not be identical to those of naturally occurring compounds. Additionally, its effects may vary depending on the concentration used and the specific experimental conditions.
Future Directions
The potential future applications of 5-(3-Methylphenyl)-3-methylphenol, 95% are numerous. One potential area of research is the use of 5-(3-Methylphenyl)-3-methylphenol, 95% as an anti-cancer agent. Additionally, further studies could be conducted to explore its potential use as an anti-inflammatory or antioxidant agent. Additionally, further studies could be conducted to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Finally, further studies could be conducted to explore its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.
Synthesis Methods
5-(3-Methylphenyl)-3-methylphenol, 95% is synthesized by a two-step process involving the reaction of 3-methylphenol with formaldehyde in the presence of an acid catalyst, followed by a reaction of the resulting intermediate with methyl iodide. The first step, the reaction of 3-methylphenol with formaldehyde, produces a glyoxal intermediate, which is then reacted with methyl iodide to form 5-(3-Methylphenyl)-3-methylphenol, 95%. The reaction is carried out under anhydrous conditions, and the product is purified by recrystallization.
properties
IUPAC Name |
3-methyl-5-(3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-12(6-10)13-7-11(2)8-14(15)9-13/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRQRBLSBFFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683671 |
Source
|
Record name | 3',5-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-78-7 |
Source
|
Record name | 3',5-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.